molecular formula C15H17BrN2O3 B1627201 Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 512840-37-8

Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1627201
CAS RN: 512840-37-8
M. Wt: 353.21 g/mol
InChI Key: DZLWTAYNMHEBQY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation Analysis

Studies have shown the crystal structure of closely related tetrahydropyrimidine derivatives, providing insights into their conformational behavior and molecular geometry. For example, Kurbanova et al. (2009) determined the crystal structures of related compounds, highlighting their conformations through X-ray diffraction (XRD) techniques (Kurbanova et al., 2009). Memarian et al. (2013) used X-ray crystal structure analysis and quantum chemical calculations to study structural and electronic characterizations of similar tetrahydropyrimidine derivatives (Memarian et al., 2013).

Synthetic Applications

Several studies focus on the synthetic utility of tetrahydropyrimidine derivatives for constructing novel compounds with potential biological activities. Sherif et al. (1993) explored the synthesis of thiazolopyrimidines and related compounds starting from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing the versatility of these cores in heterocyclic chemistry (Sherif et al., 1993).

Reaction Pathway Insights

The reaction behavior of similar compounds has been investigated, shedding light on their reaction pathways and mechanisms. Fesenko et al. (2010) examined the effect of thiophenol on the reaction pathway of a closely related compound, revealing insights into ring expansion versus nucleophilic substitution mechanisms (Fesenko et al., 2010).

Antimicrobial and Biological Activity

Research into the biological activities of tetrahydropyrimidine derivatives has led to the discovery of compounds with antimicrobial properties. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives from related compounds and evaluated their antimicrobial activities (Gad-Elkareem et al., 2011).

properties

IUPAC Name

ethyl 6-(3-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLWTAYNMHEBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587617
Record name Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

512840-37-8
Record name Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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